molecular formula C14H19ClFN3O B15112442 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15112442
M. Wt: 299.77 g/mol
InChI Key: XERHPGIKNNQCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a pyrazole-based compound featuring a 2-fluoroethyl substituent at position 1, a 3-methoxybenzyl group at position 4, and a methyl group at position 5, with a hydrochloride counterion.

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-14(10-17-18(11)7-6-15)16-9-12-4-3-5-13(8-12)19-2;/h3-5,8,10,16H,6-7,9H2,1-2H3;1H

InChI Key

XERHPGIKNNQCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluoroethyl group, and attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The fluoroethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and methoxyphenyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its molecular interactions help elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol Hydrochloride

  • Structure: (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.
  • Key Differences: Tramadol contains a cyclohexanol backbone, whereas the target compound has a pyrazole core. Both share a 3-methoxyphenyl group and hydrochloride salt, but Tramadol’s dimethylamino-methyl group contrasts with the pyrazole’s fluoroethyl and benzyl substituents.
  • Pharmacology: Tramadol exhibits dual opioid (μ-receptor) and monoaminergic (serotonin/norepinephrine reuptake inhibition) activity . The pyrazole derivative’s lack of a cyclohexanol structure may reduce opioid affinity but enhance selectivity for non-opioid targets.

Thiazole Derivatives (A1 and A2)

  • Structure : (Z)-4-(3-Methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine (A1) and N-[4(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamid (A2).
  • Key Differences :
    • Thiazole vs. pyrazole core.
    • Nitrobenzylidene/nitrobenzamide substituents vs. fluoroethyl and benzyl groups.
  • Pharmacology : A1 demonstrated 72% anti-inflammatory activity (carrageenan-induced edema) and strong DPPH radical scavenging (IC50 = 12 µM), suggesting that the 3-methoxyphenyl group enhances antioxidant efficacy. The pyrazole derivative’s fluoroethyl group may confer distinct metabolic stability or receptor interactions .

Pyrazole Analogs from Building Blocks Catalogue

  • Example : 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride.
  • Key Differences: Lacks the 3-methoxybenzyl group but shares the fluoroethyl and methylpyrazole structure. Dihydrochloride salt vs. monohydrochloride.
  • Properties: The dihydrochloride form may improve aqueous solubility compared to the monohydrochloride derivative. The absence of the benzyl group could reduce steric hindrance, affecting binding affinity .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyrazole 2-Fluoroethyl, 3-methoxybenzyl, methyl Unknown (predicted CNS/anti-inflammatory)
Tramadol Hydrochloride Cyclohexanol 3-Methoxyphenyl, dimethylaminomethyl Analgesic (μ-opioid + monoaminergic)
Thiazole Derivative A1 Thiazole 3-Methoxyphenyl, 4-nitrobenzylidene Anti-inflammatory (72%), antioxidant
1-(2-Fluoroethyl)-3-methylpyrazol-4-amine dihydrochloride Pyrazole 2-Fluoroethyl, methyl Enhanced solubility (dihydrochloride)

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride displacement efficiency .
  • Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .

Basic: Which spectroscopic and chromatographic methods are employed for characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing fluorinated vs. methoxy substituents) and confirms regiochemistry .
    • ¹⁹F NMR : Quantifies fluorine incorporation and detects impurities.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients (0.1% TFA) .

Q. Table 1: Key Analytical Parameters

TechniquePurposeCritical Parameters
¹H NMRStructural confirmationδ 2.3 ppm (CH₃-pyrazole), δ 4.5 ppm (N-CH₂-F)
HPLCPurity assessmentRetention time: 8.2 min (λ = 254 nm)

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Mitigation strategies include:

  • Orthogonal Assays : Confirm target binding (e.g., SPR for affinity) alongside functional assays (e.g., cAMP modulation) .
  • Meta-Analysis : Pool data from structurally analogous pyrazoles to identify activity trends vs. substituent effects (e.g., fluoroethyl groups enhancing blood-brain barrier penetration) .
  • In Silico Profiling : Use molecular docking (AutoDock Vina) to predict off-target interactions that may explain divergent results .

Advanced: What strategies improve yield and purity during multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry). For example, a 2³ factorial design revealed that excess K₂CO₃ (>1.5 eq.) minimizes N-alkylation byproducts .
  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step to remove unreacted precursors .
  • In-Line Monitoring : Implement FTIR or ReactIR to track reaction progress and terminate at maximum conversion .

Advanced: How can computational chemistry aid in predicting reactivity and interactions?

Methodological Answer:

  • Reaction Pathway Modeling : Transition state analysis (Gaussian 16) identifies energy barriers for fluorination steps, guiding catalyst selection .
  • Pharmacophore Mapping : MOE software maps electrostatic/hydrophobic features to prioritize analogs with predicted CNS activity .
  • Solubility Prediction : COSMO-RS simulations correlate logP values with experimental solubility in PBS (r² = 0.89) .

Basic: What are the known biological targets for pyrazol-4-amine derivatives?

Methodological Answer:

  • GPCRs : CRF₁ receptor antagonism (Ki < 10 nM) linked to anxiolytic effects, validated via cAMP inhibition in AtT-20 cells .
  • Kinases : JAK2 inhibition (IC₅₀ = 120 nM) observed in analogs with bulkier N-substituents .
  • Microbial Targets : Antibacterial activity against Gram-positive strains (MIC = 8 µg/mL) via membrane disruption .

Advanced: What experimental designs assess structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Libraries : Synthesize derivatives with systematic substituent variations (e.g., methoxy → ethoxy, fluorine → chlorine).
  • Multivariate Analysis : PLS regression correlates steric/electronic descriptors (e.g., Hammett σ) with IC₅₀ values to identify critical moieties .
  • Crystallography : Co-crystal structures (PDB) reveal hydrogen bonding between the pyrazole NH and Asp³.³²⁹ of CRF₁ .

Advanced: How to address stability/solubility challenges in pharmacological assays?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., besylate) to improve aqueous solubility (>5 mg/mL) .
  • Lyophilization : Formulate as a lyophilized powder (mannitol stabilizer) for long-term storage .
  • Prodrug Approach : Introduce ester groups at the 5-methyl position to enhance bioavailability .

Basic: What chemical properties influence pharmacological potential?

Methodological Answer:

  • logP : Experimental logP = 2.1 (fluorine reduces lipophilicity vs. chloro analogs) .
  • pKa : Pyrazole NH pKa = 4.7, enabling ionization in physiological pH .
  • Thermal Stability : Decomposition >200°C (TGA), suitable for high-temperature reactions .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Bioluminescence Resonance Energy Transfer (BRET) : Quantify CRF₁ receptor conformational changes in HEK293T cells .
  • CRISPR Knockout : Use Cas9-edited cells to confirm on-target effects (e.g., cAMP rescue in CRF₁⁻/⁻ lines) .
  • PET Imaging : Radiolabel with ¹⁸F (t₁/₂ = 109.7 min) for in vivo biodistribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.